molecular formula C17H14ClN3O3 B2552145 N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105214-21-8

N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No. B2552145
CAS RN: 1105214-21-8
M. Wt: 343.77
InChI Key: PHRIKBPLGRNISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" is a structurally complex molecule that may have interesting chemical and physical properties due to its diverse functional groups and potential for intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of complex organic molecules like "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" typically involves multi-step reactions, which may include the formation of amide bonds, halogenation, and cyclization reactions. The papers provided do not detail the synthesis of this exact compound, but they do discuss related structures, suggesting that similar synthetic strategies could be applicable. For instance, the formation of acetamide derivatives is a common theme in the papers, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with potential for various intermolecular interactions. The papers discuss the crystal structures of related compounds, highlighting the importance of hydrogen bonding and halogen interactions in the solid state . These interactions can significantly influence the molecular conformation and stability of the compounds, which is also likely to be true for "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide".

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The presence of an acetamide group suggests potential for hydrolysis reactions, while the chlorophenyl moiety could undergo further halogenation or coupling reactions. The papers do not provide specific reactions for the compound , but they do discuss the photochemical behavior of related compounds, indicating that the conformation can affect the reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" would be influenced by its molecular structure. The papers suggest that similar compounds exhibit specific crystal packing patterns and stability due to intermolecular interactions . These properties are crucial for understanding the compound's solubility, melting point, and potential applications in various fields such as pharmaceuticals or materials science.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antitumor activity against specific cancer cell lines, such as the human breast adenocarcinoma cell line MCF7. These compounds, including variations like N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, demonstrate mild to moderate activity, suggesting potential for development as cancer therapies (El-Morsy et al., 2017).

Antimicrobial Activity

A series of pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid as a starting material, displayed significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with benzothiazolinone acetamide analogs have been synthesized and analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Studies involving spectroscopic and quantum mechanical evaluations, including ligand-protein interactions, suggest these compounds could have applications in both renewable energy and biomedicine (Mary et al., 2020).

Antibacterial Agents

The synthesis of thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity highlight the ongoing search for new antibacterial agents. Compounds such as 2-{4-oxo-2-substitutedphenyl (1,3-thiazolidin-3-yl)}acetamide derivatives exhibit potential against various microorganisms, reinforcing the importance of structural modifications in enhancing biological activity (Mistry et al., 2009).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-4-3-7-21-16(23)9-15(20-17(11)21)24-10-14(22)19-13-6-2-5-12(18)8-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRIKBPLGRNISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.